Benzyl-cyclopropyl-pyrrolidin-3-yl-amine
CAS No.:
Cat. No.: VC13468980
Molecular Formula: C14H20N2
Molecular Weight: 216.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2 |
|---|---|
| Molecular Weight | 216.32 g/mol |
| IUPAC Name | N-benzyl-N-cyclopropylpyrrolidin-3-amine |
| Standard InChI | InChI=1S/C14H20N2/c1-2-4-12(5-3-1)11-16(13-6-7-13)14-8-9-15-10-14/h1-5,13-15H,6-11H2 |
| Standard InChI Key | FBLJWEZDOUIJOT-UHFFFAOYSA-N |
| SMILES | C1CC1N(CC2=CC=CC=C2)C3CCNC3 |
| Canonical SMILES | C1CC1N(CC2=CC=CC=C2)C3CCNC3 |
Introduction
Benzyl-cyclopropyl-pyrrolidin-3-yl-amine is a complex organic compound featuring a benzyl group attached to a pyrrolidine ring, which is further connected to a cyclopropylamine moiety. This compound is of interest in medicinal chemistry due to its unique structure and potential biological activities. Despite the lack of extensive literature directly focused on this specific compound, related research provides insights into its synthesis, chemical properties, and potential applications.
Synthesis of Benzyl-cyclopropyl-pyrrolidin-3-yl-amine
The synthesis of benzyl-cyclopropyl-pyrrolidin-3-yl-amine typically involves the reaction of a benzyl-protected pyrrolidine derivative with a cyclopropylamine. Common methods include reductive amination, where a cyclopropyl ketone reacts with a benzyl-protected pyrrolidine using reducing agents like sodium cyanoborohydride. Industrial production may involve large-scale synthesis with optimized conditions for high yield and purity.
| Synthetic Method | Description |
|---|---|
| Reductive Amination | Reaction of cyclopropyl ketone with benzyl-protected pyrrolidine using reducing agents. |
| Chiral Resolution | Techniques like chiral chromatography to isolate specific enantiomers. |
| Industrial Production | Large-scale synthesis using optimized conditions and continuous flow reactors. |
Biological Activity
The biological activity of benzyl-cyclopropyl-pyrrolidin-3-yl-amine is attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as an enzyme inhibitor or interact with neurotransmitter receptors, potentially influencing neuronal activity. Preliminary studies suggest derivatives of this compound may possess anticancer properties through apoptosis induction in cancer cell lines.
Comparison with Similar Compounds
Similar compounds, such as benzyl-pyrrolidin-3-yl-isopropyl-amine and benzyl-pyrrolidin-3-yl-methylamine, share a pyrrolidine structure but differ in their alkyl groups. The cyclopropyl group in benzyl-cyclopropyl-pyrrolidin-3-yl-amine imparts distinct chemical and biological properties, making it valuable for research and development.
| Compound | Structure | Unique Features |
|---|---|---|
| Benzyl-cyclopropyl-pyrrolidin-3-yl-amine | Cyclopropyl group | Distinct chemical and biological properties |
| Benzyl-pyrrolidin-3-yl-isopropyl-amine | Isopropyl group | Different bulkiness and reactivity |
| Benzyl-pyrrolidin-3-yl-methylamine | Methyl group | Smaller alkyl group |
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